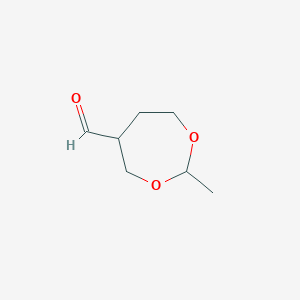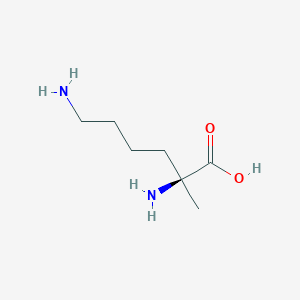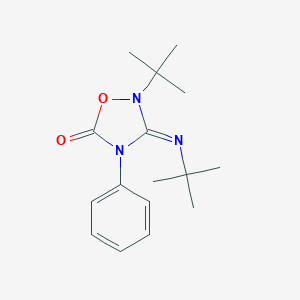
Dpc-nhss
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is known for its unique properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Dpc-nhss has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Dpc-nhss has also been studied for its potential use in wound healing and tissue engineering.
Mecanismo De Acción
The mechanism of action of Dpc-nhss is not fully understood. It is believed that the peptide interacts with cell membranes and disrupts their integrity, leading to cell death. Dpc-nhss has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Dpc-nhss has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. Dpc-nhss has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Dpc-nhss has been shown to promote wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dpc-nhss in lab experiments is its stability. Dpc-nhss is stable in a wide range of pH and temperature conditions, making it easy to handle and store. However, one limitation of using Dpc-nhss is its cost. The synthesis of Dpc-nhss can be expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Dpc-nhss. One potential direction is the development of new antimicrobial agents based on the structure of Dpc-nhss. Another potential direction is the use of Dpc-nhss in tissue engineering and regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action of Dpc-nhss and its potential applications in various fields.
Conclusion:
In conclusion, Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. The mechanism of action of Dpc-nhss is not fully understood, but it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using Dpc-nhss in lab experiments, the peptide has several potential future directions for study and development.
Métodos De Síntesis
Dpc-nhss is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary protecting group. After the synthesis is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
100839-37-0 |
|---|---|
Nombre del producto |
Dpc-nhss |
Fórmula molecular |
C42H31N3O9S3 |
Peso molecular |
817.9 g/mol |
Nombre IUPAC |
(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid |
InChI |
InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1 |
Clave InChI |
NSAWNPOJKMFSKI-BGVJURHFSA-N |
SMILES isomérico |
C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
Sinónimos |
dipyrenylcystine N-hydroxysulfosuccinimidyl monoester DPC-NHSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)








